PIN1 inhibitor 2

Breast Cancer PIN1 Inhibition MCF7 Cell Line

PIN1 Inhibitor 2 (compound 12, IC50 9.55 µM in MCF7) is a mid-potency, non-covalent PIN1 inhibitor optimized for breast cancer pathway research. It bridges a critical gap between high-potency covalent inhibitors (e.g., ZL-Pin13, 67 nM) and low-potency natural products (e.g., juglone, 20.4 µM), enabling potency-response correlation studies and serving as a benchmarking reference for novel series validation. Its defined working concentration and favorable cost-per-data-point economics suit academic screening facilities and biotech startups requiring partial rather than complete PIN1 inhibition.

Molecular Formula C16H21N3S2
Molecular Weight 319.5 g/mol
Cat. No. B12400574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIN1 inhibitor 2
Molecular FormulaC16H21N3S2
Molecular Weight319.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)CSC(=S)N3CCCCC3
InChIInChI=1S/C16H21N3S2/c1-11-8-13-14(9-12(11)2)18-15(17-13)10-21-16(20)19-6-4-3-5-7-19/h8-9H,3-7,10H2,1-2H3,(H,17,18)
InChIKeyAMPMHCFEOPJYJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIN1 Inhibitor 2 (Compound 12) Procurement & Selection Overview for Oncology Research


PIN1 Inhibitor 2 (CAS 2417101-28-9, designated compound 12) is a small-molecule inhibitor of peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1), a key regulatory enzyme implicated in oncogenic signaling . This compound represents a mid-potency chemical tool with a well-defined antiproliferative profile in breast cancer models, positioned within the diverse landscape of PIN1 modulators that spans sub-nanomolar covalent binders to micromolar early-generation scaffolds [1]. Its distinct potency tier and non-covalent binding modality (inferred from structural class) differentiate it from both highly potent clinical-stage candidates and broad-spectrum natural product inhibitors [2].

Why PIN1 Inhibitor 2 Cannot Be Interchanged with Other In-Class PIN1 Modulators


The PIN1 inhibitor pharmacopeia is exceptionally heterogeneous, with reported potencies spanning nearly four orders of magnitude (from 9 nM to >20 µM) and divergent mechanisms of action (covalent vs. non-covalent, catalytic site vs. WW domain targeting) [1]. Generic substitution across PIN1-targeting compounds without consideration of their specific potency tier, selectivity profile, and cellular model context introduces substantial experimental variability [2]. A compound with 67 nM potency (e.g., ZL-Pin13) yields fundamentally different target engagement kinetics and off-target liabilities than a 9.55 µM inhibitor (PIN1 Inhibitor 2), rendering cross-study comparisons invalid and potentially misinterpreting PIN1-dependent biology . The following evidence dimensions quantify precisely where PIN1 Inhibitor 2 differs from its closest comparators.

PIN1 Inhibitor 2: Quantitative Differentiation Evidence for Scientific Selection


Cellular Antiproliferative Potency in MCF7 Breast Cancer Cells vs. Juglone

PIN1 Inhibitor 2 exhibits an IC50 of 9.55 µM against MCF7 breast adenocarcinoma cells, demonstrating approximately 2.1-fold higher potency than the natural product PIN1 inhibitor juglone in a comparable cervical cancer model (IC50 20.4 µM in SiHa cells) [1]. While direct head-to-head data in identical cell lines are unavailable, both compounds were evaluated in human cancer models expressing PIN1, and PIN1 Inhibitor 2's lower micromolar IC50 translates to a 53% reduction in the concentration required to achieve half-maximal growth inhibition [2].

Breast Cancer PIN1 Inhibition MCF7 Cell Line

Potency Tier Positioning Relative to High-Affinity Covalent Inhibitors (ZL-Pin13, BJP-07-017-3, KPT-6566)

PIN1 Inhibitor 2 (IC50 = 9.55 µM) occupies a distinct mid-potency tier, approximately 143-fold less potent than the cell-active covalent inhibitor ZL-Pin13 (IC50 = 67 nM), over 1,000-fold less potent than the peptide-based covalent inhibitor BJP-07-017-3 (IC50 = 9 nM), and 15-fold less potent than KPT-6566 (IC50 = 640 nM) in enzymatic assays [1][2]. This potency gap positions PIN1 Inhibitor 2 as a chemical probe for studies requiring partial rather than complete PIN1 inhibition, or where covalent target modification is experimentally undesirable [3].

PIN1 Inhibition Covalent Inhibitors Potency Benchmarking

Chemical Scaffold Differentiation vs. Juglone-Derived Covalent Inhibitors

PIN1 Inhibitor 2 (C16H21N3S2, MW 319.49) features a benzimidazole-thiourea-piperidine hybrid scaffold , structurally unrelated to the naphthoquinone core of juglone and its covalent derivatives KPT-6566 and Sulfopin [1]. Unlike juglone, which exhibits broad-spectrum inhibition of RNA polymerases I-III (IC50 = 2-7 µM) independent of PIN1 and known off-target activity against STAT3 (Ki = 13.36 µM), PIN1 Inhibitor 2's distinct chemotype lacks documented non-PIN1 enzyme inhibition . This scaffold divergence implies differential off-target liability profiles, though direct selectivity profiling data for PIN1 Inhibitor 2 are currently absent from public literature [2].

Chemical Scaffold Non-Covalent Binding Drug Discovery

Economic Viability for High-Throughput Screening vs. Nanomolar-Potency Covalent Inhibitors

PIN1 Inhibitor 2 is commercially positioned as a mid-potency tool compound, with pricing (approx. $1,520 for 25 mg at major vendors) that reflects its established synthetic accessibility and lower potency tier . While direct pricing comparisons for ZL-Pin13 and BJP-07-017-3 are not publicly standardized, proprietary high-potency covalent inhibitors typically command premium pricing due to complex synthesis, stereochemistry requirements (for peptide-based inhibitors), and patent-protected status [1]. For large-scale phenotypic screening campaigns requiring milligram-to-gram quantities, PIN1 Inhibitor 2's economic profile offers a material cost advantage over sub-100 nM covalent inhibitors when partial target engagement is acceptable [2].

High-Throughput Screening Cost-Efficiency Chemical Toolbox

Optimal Research Applications for PIN1 Inhibitor 2 Based on Quantitative Evidence


Breast Cancer Cell Line Profiling and Pathway Validation in MCF7 Models

PIN1 Inhibitor 2 is optimally deployed in MCF7 breast cancer cell line studies where a validated IC50 of 9.55 µM provides a defined working concentration range for dose-response experiments . This compound serves as a reference PIN1 inhibitor for benchmarking novel chemical series, given its consistent activity across multiple vendor sources and well-documented potency in this specific cellular context. Researchers investigating PIN1-dependent regulation of cyclin D1, β-catenin, or AKT signaling in estrogen receptor-positive breast cancer models will find this compound suitable for pathway modulation studies requiring partial rather than complete PIN1 inhibition [1].

Comparative Pharmacology Studies Across PIN1 Inhibitor Potency Tiers

As a representative mid-potency, non-covalent inhibitor, PIN1 Inhibitor 2 fills a critical gap in comparative pharmacology panels designed to dissect the relationship between PIN1 inhibitor potency and cellular phenotype . By testing this compound alongside high-potency covalent inhibitors (e.g., ZL-Pin13, IC50 67 nM) and low-potency natural product controls (e.g., juglone, IC50 20.4 µM), researchers can establish potency-response correlations and distinguish PIN1-specific effects from off-target liabilities [1]. This application leverages the compound's distinct potency tier and structurally divergent scaffold relative to naphthoquinone-derived inhibitors .

Cost-Efficient High-Throughput Phenotypic Screening for PIN1 Modulators

For large-scale screening campaigns where compound consumption per well is a primary cost driver, PIN1 Inhibitor 2 offers a favorable economic profile relative to proprietary high-potency covalent inhibitors . Its 9.55 µM IC50 in MCF7 cells provides a measurable efficacy window suitable for assay optimization and counter-screening, while its established synthetic accessibility suggests scalable procurement for follow-up validation studies. This application is particularly suited for academic core facilities and biotechnology startups operating under constrained chemical biology budgets where cost-per-data-point metrics influence compound selection decisions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for PIN1 inhibitor 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.